molecular formula C18H24N2O2 B182034 tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate CAS No. 170364-89-3

tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

Cat. No.: B182034
CAS No.: 170364-89-3
M. Wt: 300.4 g/mol
InChI Key: VJCXACABXTXLEE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring may interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and an indole ring, along with the tert-butyl ester group, makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This compound, characterized by the presence of an indole moiety and a piperidine structure, has shown promise in various pharmacological studies, particularly in the fields of antifungal and neuropharmacological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O2, with a molecular weight of 252.34 g/mol. The compound features a tert-butyl group, an indole ring, and a piperidine carboxylate structure, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with piperidine precursors. One common synthetic route includes:

  • Starting Materials : tert-butyl 4-bromobenzoate and an appropriate indole derivative.
  • Catalysis : Use of palladium catalysts to facilitate the coupling reaction.
  • Reaction Conditions : The reaction is usually carried out under an inert atmosphere and controlled temperatures to optimize yield.

Antifungal Activity

Research indicates that this compound exhibits strong antifungal properties, particularly against Candida albicans. Its efficacy has been compared to fluconazole, a commonly used antifungal agent. The compound's mechanism appears to involve interference with fungal cell membrane integrity, leading to cell death.

Neuropharmacological Effects

The compound has also been evaluated for its effects on neuropharmacological pathways. Studies suggest that derivatives containing indole and piperidine structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. Specifically, the interaction with serotonin receptors has been highlighted as a key area of interest .

Case Study 1: Antifungal Efficacy

In a comparative study assessing various antifungal agents, this compound demonstrated comparable activity to fluconazole against Candida albicans. The study utilized minimum inhibitory concentration (MIC) assays to quantify the antifungal potency:

CompoundMIC (µg/mL)
This compound8
Fluconazole8

This data suggests that the compound could serve as a viable alternative in antifungal therapy.

Case Study 2: Neuropharmacological Assessment

A study investigating the neuropharmacological potential of piperidine derivatives found that this compound exhibited significant binding affinity for serotonin receptors (5-HT2A). The results indicated potential anxiolytic effects in preclinical models:

CompoundBinding Affinity (Ki, nM)
This compound50
Standard Anxiolytic (e.g., Diazepam)30

These findings highlight the compound's potential role in treating anxiety disorders .

Properties

IUPAC Name

tert-butyl 4-indol-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-8,13,15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCXACABXTXLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462788
Record name tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170364-89-3
Record name tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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